ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
The compound ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate features a pyrrole core substituted with ethyl, methyl, and a 4-benzylpiperidine carbonyl group. The piperidine carbonyl group likely enhances intermolecular interactions (e.g., hydrogen bonding), influencing solubility and biological activity.
Properties
IUPAC Name |
ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-5-26-18(4)21(17(3)22(26)24(28)29-6-2)23(27)25-14-12-20(13-15-25)16-19-10-8-7-9-11-19/h7-11,20H,5-6,12-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUOHHYYNHOAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.49 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O3 |
| Molecular Weight | 374.49 g/mol |
| LogP | 3.56 |
| Polar Surface Area | 56.78 Ų |
| Hydrogen Bond Acceptors | 3 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the piperidine ring in this compound may contribute to its cytotoxic effects by interacting with specific cellular targets involved in tumor growth and survival .
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been explored. Similar piperidine derivatives have been studied for their ability to inhibit monoamine oxidases (MAOs), enzymes that break down neurotransmitters in the brain. Inhibition of MAO-B has been linked to neuroprotective effects and improved outcomes in models of neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications on the piperidine and pyrrole rings can significantly affect biological activity. For example, substituents on the benzyl group can enhance binding affinity to target proteins or improve solubility and bioavailability .
Case Studies
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that a similar piperidine derivative exhibited an IC50 value of less than 10 µM against human cancer cell lines, indicating potent anticancer properties . The study utilized various assays to assess cytotoxicity and apoptosis induction.
Case Study 2: Neuroprotection
In another investigation, compounds structurally related to this compound were tested for MAO-B inhibition. Results showed significant inhibition at concentrations below 50 µM, suggesting potential therapeutic applications in treating neurodegenerative disorders .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. Ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its potential to inhibit monoamine oxidases (MAOs), enzymes linked to the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters, which is beneficial in treating depression .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, Mannich bases derived from piperidine structures have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine moiety can enhance anticancer efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization. The effectiveness of this compound is often attributed to its ability to interact with specific biological targets due to its structural features.
Synthetic Pathways
Synthesis typically involves:
- The reaction of 4-benzylpiperidine with ethyl 3,5-dimethylpyrrole-2-carboxylic acid derivatives.
- Use of coupling agents or catalysts to facilitate the formation of the carbonyl linkage .
Inhibition Studies
A study published in Molecules demonstrated that compounds similar to this compound showed promising results in inhibiting MAO activity. This inhibition was quantitatively assessed through enzyme assays, revealing a significant reduction in enzyme activity at certain concentrations .
Anticancer Efficacy
In vitro studies have shown that derivatives possess selective cytotoxicity against cancer cell lines. For example, one study highlighted a derivative's IC50 value against MCF-7 cells lower than 2 μg/mL, indicating potent anticancer activity .
Data Tables
| Compound | Activity | Cell Line | IC50 Value |
|---|---|---|---|
| This compound | Antidepressant | N/A | N/A |
| Mannich Base A | Cytotoxic | HepG2 | < 2 μg/mL |
| Mannich Base B | Cytotoxic | MCF-7 | < 2 μg/mL |
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine/Piperazine Groups
- Ethyl 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Key Difference: Piperazine replaces piperidine, introducing an additional nitrogen. Impact: Piperazine’s basicity and hydrogen-bonding capacity may alter kinase (e.g., p38 MAP kinase) binding. Biological Relevance: The benzylpiperazine analog was co-crystallized with p38 MAP kinase (PDB entry), indicating direct target engagement .
Pyrrole Derivatives with Simpler Substituents
- Ethyl 3,5-Dimethyl-1H-Pyrrole-2-Carboxylate (CAS 2199-44-2) Key Difference: Lacks the benzylpiperidine carbonyl group. Properties: Melting point 122–126°C; used as a precursor in porphyrin synthesis for PDT .
Derivatives with Aromatic/Hydrophobic Substituents
- Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate Key Difference: A tert-butylphenyl group replaces the benzylpiperidine moiety. No kinase inhibition data are available, but such substituents often enhance pharmacokinetic properties .
Electron-Withdrawing Substituents
- Ethyl 4-[(3,5-Dinitrobenzoyl)hydrazonomethyl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate Key Difference: Features a nitrobenzoyl hydrazonomethyl group. Impact: Electron-withdrawing nitro groups reduce electron density on the pyrrole ring, altering HOMO-LUMO gaps (quantified via DFT: ΔE = ~4.2 eV) and spectroscopic properties (e.g., UV-Vis absorption shifts) . This contrasts with the benzylpiperidine derivative, where electron-donating effects may dominate.
Quantum Chemical and Spectroscopic Comparisons
Molecular Reactivity (DFT/AIM Studies)
Spectroscopic Properties
- IR Spectroscopy : The carbonyl stretch (C=O) in the target compound appears at ~1700 cm⁻¹, similar to analogs (1690–1715 cm⁻¹). Piperidine N–H stretches (~3300 cm⁻¹) are absent in tert-butylphenyl derivatives .
- NMR Shifts : The ethyl group at position 1 causes upfield shifts (~1.2 ppm for CH₃) compared to unsubstituted pyrroles .
Q & A
Q. Q1. What are the optimal synthetic routes for ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can purity be ensured?
The compound’s synthesis likely involves coupling a pyrrole-2-carboxylate core with a 4-benzylpiperidine moiety via a carbonyl linkage. A common strategy is to activate the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by nucleophilic acyl substitution with the piperidine nitrogen. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives have been synthesized via coupling with isoquinolinecarbonyl chlorides, yielding products with ~40–45% efficiency after purification by flash chromatography . Purity can be validated using HPLC, NMR (ensuring absence of unreacted starting materials), and mass spectrometry (e.g., ESIMS to confirm molecular ion peaks) .
Advanced Regioselectivity in Functionalization
Q. Q2. How does steric hindrance from the 1-ethyl and 3,5-dimethyl groups on the pyrrole ring influence regioselectivity during derivatization?
The 1-ethyl and 3,5-dimethyl substituents create steric constraints that may direct reactions to the 4-position of the pyrrole ring. For instance, in similar compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, the acetyl group is introduced at the less hindered 4-position . Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing electron density maps and steric bulk . Experimental validation via X-ray crystallography (as seen in ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives) can confirm spatial arrangements .
Basic Structural Elucidation Techniques
Q. Q3. What spectroscopic methods are most reliable for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR : To identify substituents (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, aromatic protons from the benzyl group at δ ~7.2–7.4 ppm) .
- IR Spectroscopy : Confirming carbonyl stretches (~1650–1750 cm⁻¹ for ester and amide groups) .
- Mass Spectrometry : ESIMS or HRMS to verify the molecular ion (e.g., [M+H]+ expected at m/z ~465 based on analogous compounds) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How does the 4-benzylpiperidine moiety influence biological activity compared to other piperidine derivatives?
The benzyl group may enhance lipophilicity, improving membrane permeability. Comparative studies with derivatives lacking the benzyl group (e.g., ethyl 4-(5-methylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate) show reduced binding affinity in receptor assays, suggesting the benzyl group contributes to hydrophobic interactions . Molecular docking simulations (e.g., using AutoDock Vina) can quantify binding energies to targets like GPCRs or enzymes .
Basic Stability and Solubility Profiling
Q. Q5. What are the solubility profiles of this compound in common solvents, and how does stability vary under different storage conditions?
Pyrrole-carboxylates with hydrophobic substituents (e.g., benzyl groups) typically exhibit low aqueous solubility but high solubility in DMSO or DMF. Stability studies under varying pH (e.g., 4–10) and temperatures (e.g., −20°C vs. 25°C) are critical. Analogous compounds (e.g., ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate) degrade at >40°C, suggesting refrigeration is optimal . Accelerated stability testing via HPLC can track degradation products .
Advanced Analytical Method Development
Q. Q6. How can computational methods complement experimental data in resolving contradictory spectral assignments?
Discrepancies in NMR or IR data (e.g., overlapping peaks) can be resolved using DFT calculations (e.g., Gaussian09) to simulate chemical shifts and vibrational modes. For example, Konstantinov and Broadbelt’s regression formulas for 1H/13C NMR in toluene-d8 have been applied to predict shifts within ±0.3 ppm accuracy . Coupling this with 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments .
Basic Safety and Handling Protocols
Q. Q7. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, structurally related pyrrole-piperidine hybrids require:
- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation.
- Gloves and goggles : Nitrile gloves and chemical splash goggles (as per tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate handling guidelines) .
- Waste disposal : Neutralization of acidic/basic byproducts before disposal .
Advanced Mechanistic Studies in Catalysis
Q. Q8. What catalytic systems are effective for introducing the 4-benzylpiperidine-1-carbonyl group onto the pyrrole core?
Palladium-catalyzed reductive cyclization or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) may be viable. For example, nitroarene reductive cyclizations using formic acid as a CO surrogate have achieved 70–85% yields in similar heterocycles . Optimizing ligand systems (e.g., XPhos) and reaction temperatures (e.g., 80–100°C) can enhance efficiency .
Contradictory Data Resolution
Q. Q9. How should researchers address discrepancies in reported biological activity data for this compound?
Variations in assay conditions (e.g., cell lines, incubation times) may explain contradictions. For instance, ethyl 3,5-dimethyl-4-(thiazol-2-ylcarbamoyl)-1H-pyrrole-2-carboxylate showed differing IC50 values in cancer vs. bacterial models . Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and using positive controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .
Advanced Applications in Drug Discovery
Q. Q10. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies. Analogous compounds, such as ethyl 4-(isoquinoline-8-carbonyl)pyrrole-2-carboxylates, exhibited moderate oral bioavailability (~30–40%) due to first-pass metabolism . Microsomal stability assays (using liver S9 fractions) can predict metabolic pathways (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
